5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex structure. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features various substituents, including amino, bromo, methoxy, and difluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions. The subsequent introduction of the amino, bromo, methoxy, and difluorophenyl groups can be achieved through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated compounds.
Scientific Research Applications
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and its substituents can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylate
- 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, difluorophenyl) groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N5O2/c1-27-14-5-2-9(6-11(14)18)8-25-16(21)15(23-24-25)17(26)22-10-3-4-12(19)13(20)7-10/h2-7H,8,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYCZSXPGDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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